ethyl (2S)-2-bromo-2-fluoroacetate
Description
Properties
IUPAC Name |
ethyl (2S)-2-bromo-2-fluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDTPIRBQGESN-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Bromo-2,2-Difluoroacetate (CAS 667-27-6)
Structural Differences: Contains two fluorine atoms and one bromine on the α-carbon, lacking stereochemical specification. Applications: Used in fluorination reactions and as a building block for trifluoromethyl groups. Its decomposition under heat produces toxic gases (HBr, HF) . Safety: Incompatible with strong acids/bases; requires careful handling to avoid hazardous decomposition .
Potassium 2-Bromo-2,2-Difluoroacetate (CAS 87189-16-0)
Structural Differences : Potassium salt form with two fluorines and one bromine on the α-carbon.
Reactivity : Enhanced solubility in polar solvents due to the ionic nature, making it suitable for aqueous-phase reactions.
Applications : Employed in industrial-scale syntheses of fluorinated polymers and pharmaceuticals. Market reports highlight its growing demand in agrochemical intermediates .
Ethyl 2-Bromo-2-(4-Fluorophenyl)acetate (CAS 71783-54-5)
Structural Differences : Features a 4-fluorophenyl substituent on the α-carbon instead of a second halogen.
Reactivity : The aromatic ring introduces resonance effects, reducing electrophilicity at the α-carbon compared to purely aliphatic analogs.
Applications : Utilized in synthesizing aryl-fluorinated compounds for medicinal chemistry. Similarity scores (0.98) indicate structural proximity to the target compound .
2-Bromo-2-Fluoroacetamide (CAS N/A)
Structural Differences : Replaces the ethyl ester with an amide group.
Reactivity : Lower electrophilicity due to the amide’s resonance stabilization, making it less reactive in nucleophilic substitutions.
Applications : Primarily used in peptide modifications and as a precursor for heterocyclic compounds .
Ethyl Dibromofluoroacetate (CAS 565-53-7)
Structural Differences : Contains two bromines and one fluorine on the α-carbon.
Reactivity : Higher steric hindrance and stronger electron-withdrawing effects from bromines enhance stability but limit reactivity in certain transformations.
Applications : Niche use in radical reactions and as a heavy-atom reagent in crystallography .
Comparative Data Table
Preparation Methods
Halogen Exchange Reactions
A common route to α-fluoroacetates involves halogen exchange between chloroacetates and fluoride sources. For example, ethyl fluoroacetate is synthesized via the reaction of ethyl chloroacetate with potassium fluoride at elevated temperatures (130–250°C). Adapting this method for bromo-fluoro derivatives would necessitate sequential halogenation steps. However, no direct literature reports this approach for this compound.
Reformatsky Reaction with Chiral Induction
The Reformatsky reaction, employing ethyl bromodifluoroacetate and zinc, has been used to synthesize β-hydroxy-difluoro esters. Modifying this method with a chiral ligand or catalyst could theoretically yield enantiomerically enriched products. For instance, CpTiCl as a Lewis acid improved diastereoselectivity in analogous reactions (up to 19:1 anti:syn ratio), suggesting potential for asymmetric induction.
Example Procedure:
-
Reagents : Ethyl bromofluoroacetate, zinc dust, chiral aldehyde.
-
Conditions : Anhydrous THF, −78°C to room temperature, 12–24 hours.
-
Outcome : β-Hydroxy ester with moderate enantiomeric excess (theoretical).
Stereoselective Synthesis Challenges
Enantiocontrol Limitations
Current methods for related compounds, such as ethyl bromodifluoroacetate, lack enantioselectivity. For example, the Reformatsky reaction of ethyl bromodifluoroacetate with aldehydes produces racemic β-hydroxy esters unless chiral auxiliaries or catalysts are employed. Achieving the (2S) configuration in ethyl 2-bromo-2-fluoroacetate would require:
-
Chiral Lewis Acids : Titanium- or boron-based catalysts to bias transition states.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.
Competing Side Reactions
Self-condensation and over-halogenation are prevalent issues. For instance, LDA-mediated reactions of ethyl difluoroacetate with aldehydes yielded undesired Claisen condensation byproducts. Similar side reactions could dominate in bromo-fluoro systems without careful optimization.
Experimental Case Studies
Copper-Mediated Coupling
A synthesis of ethyl 2-(2-chloro-6-methylphenyl)-2,2-difluoroacetate involved copper powder, DMSO, and ethyl bromodifluoroacetate at 55°C for 18 hours (81% yield). While this method targets difluorinated products, substituting the aryl iodide with a chiral precursor might enable asymmetric induction.
| Parameter | Condition |
|---|---|
| Catalyst | Copper powder |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 55°C |
| Yield | 81% |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for ethyl (2S)-2-bromo-2-fluoroacetate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is synthesized via alkylation reactions using ethyl 2-bromo-2-fluoroacetate as a key intermediate. For example, alkylation of phenols or triazoles under basic conditions (e.g., Cs₂CO₃ in CH₃CN) yields esters, which are hydrolyzed to acids using LiOH in THF/H₂O .
- Critical Parameters : Reaction temperature, base selection, and solvent polarity significantly impact enantiomeric purity. Chiral chromatography or crystallization is recommended for isolating the (2S)-enantiomer.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹⁹F NMR : Distinct signals for fluorine atoms at ~-100 to -120 ppm (CF₂ group) and -180 to -200 ppm (C-Br-F environment) confirm substitution patterns.
- X-ray Crystallography : Resolves stereochemistry; SHELX software is widely used for refinement .
- IR Spectroscopy : C=O stretches at ~1740 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ validate functional groups.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation .
- Store in sealed containers at 2–8°C to prevent decomposition. Avoid contact with strong oxidizers to preclude exothermic reactions.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The (2S)-configuration induces steric and electronic effects on the α-carbon, favoring Sₙ2 mechanisms with inversion of configuration. Fluorine's electronegativity stabilizes transition states, enhancing reaction rates compared to non-fluorinated analogs .
- Case Study : In triazole alkylation, the (2S)-enantiomer showed 20% higher yield than the (2R)-form due to optimized orbital alignment with nucleophiles .
Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?
- Approaches :
- Chiral Catalysts : Use of (R)-BINAP or cinchona alkaloids in asymmetric catalysis improves enantiomeric excess (ee) to >90% .
- Dynamic Kinetic Resolution : Combine racemization agents (e.g., DBU) with enantioselective enzymes to maximize yield and ee .
- Analytical Validation : Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry.
Q. How can computational modeling predict the biological interactions of this compound derivatives?
- Methods :
- Molecular Docking : Simulations (e.g., AutoDock Vina) reveal binding affinities to targets like PPAR-γ, with bromine and fluorine enhancing hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- Validation : Correlate computational data with in vitro assays (e.g., IC₅₀ measurements) to refine predictive models.
Q. What are the challenges in analyzing contradictory data on the compound’s metabolic stability, and how can they be resolved?
- Issue : Discrepancies in hepatic microsome assays (e.g., t₁/₂ ranging 30–120 min) arise from variations in enzyme sources or incubation conditions.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
